Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry. It is classified as an oxazole derivative, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The compound's unique structure includes an ethyl ester group and various substituents that enhance its biological activity. Its chemical formula is , and it has a molecular weight of 341.31 g/mol. The compound is cataloged under CAS number 1574285-32-7 and has a purity of 95% .
The synthesis of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate can be achieved through several methods, primarily focusing on the construction of the oxazole ring and the introduction of the difluoromethoxy and isopropoxy groups.
Methods:
Technical details regarding reaction conditions, yields, and purification methods are critical for optimizing the synthesis process, ensuring high purity and yield of the final product.
The molecular structure of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate features a central oxazole ring attached to various functional groups:
The structural representation can be expressed using the SMILES notation: O=C(C1=COC(C2=CC=C(OC(F)F)C(OC(C)C)=C2)=N1)OCC
.
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate involves interactions with specific biological targets, potentially influencing pathways related to inflammation and microbial resistance.
Process:
Further studies employing techniques such as molecular docking and binding assays are essential for elucidating these interactions comprehensively.
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate exhibits distinct physical and chemical properties:
These properties are crucial for determining its applicability in various scientific fields.
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate has potential applications in several scientific domains:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2